molecular formula C19H23N5O5 B12792128 Ethyl (5-amino-1,2-dihydro-3-(2,3,4-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)carbamate CAS No. 87607-23-6

Ethyl (5-amino-1,2-dihydro-3-(2,3,4-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)carbamate

Cat. No.: B12792128
CAS No.: 87607-23-6
M. Wt: 401.4 g/mol
InChI Key: FIQRBLDBAPAWTR-UHFFFAOYSA-N
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Description

Ethyl (5-amino-1,2-dihydro-3-(2,3,4-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)carbamate is a complex organic compound that belongs to the class of pyridopyrazines This compound is characterized by the presence of an ethyl carbamate group, an amino group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-amino-1,2-dihydro-3-(2,3,4-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between 2,3,4-trimethoxybenzaldehyde and a suitable hydrazine derivative can form the pyrazine ring.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with the intermediate compound.

    Carbamate Formation: The final step involves the reaction of the intermediate with ethyl chloroformate to form the ethyl carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-amino-1,2-dihydro-3-(2,3,4-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Ethyl (5-amino-1,2-dihydro-3-(2,3,4-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (5-amino-1,2-dihydro-3-(2,3,4-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (5-amino-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamate
  • Ethyl (5-amino-1,2-dihydro-3-(2,3-dimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)carbamate

Uniqueness

Ethyl (5-amino-1,2-dihydro-3-(2,3,4-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)carbamate is unique due to the presence of the trimethoxyphenyl group, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain targets or alter its reactivity compared to similar compounds.

Properties

CAS No.

87607-23-6

Molecular Formula

C19H23N5O5

Molecular Weight

401.4 g/mol

IUPAC Name

ethyl N-[5-amino-3-(2,3,4-trimethoxyphenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate

InChI

InChI=1S/C19H23N5O5/c1-5-29-19(25)24-14-8-11-15(18(20)23-14)22-12(9-21-11)10-6-7-13(26-2)17(28-4)16(10)27-3/h6-8,21H,5,9H2,1-4H3,(H3,20,23,24,25)

InChI Key

FIQRBLDBAPAWTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=C(C(=C(C=C3)OC)OC)OC)N

Origin of Product

United States

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